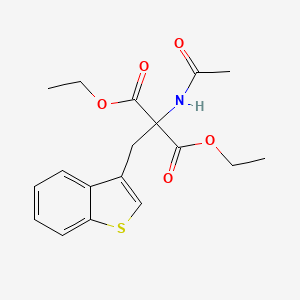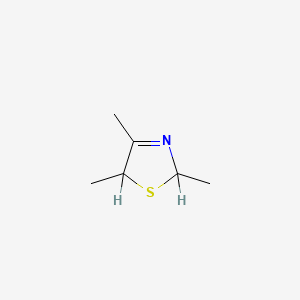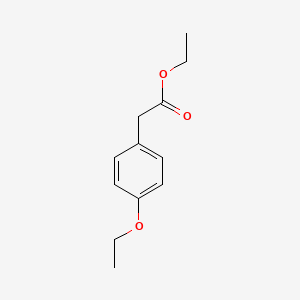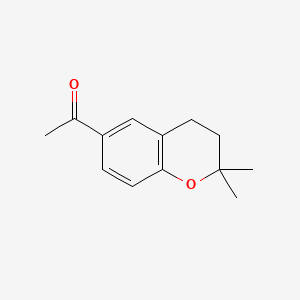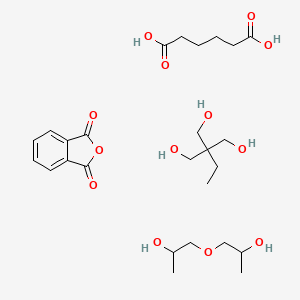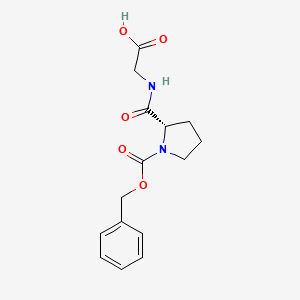
Z-Pro-Gly-OH
説明
Z-Pro-Gly-OH, commonly known as Zinc Prolyl Glycine, is a dipeptide compound composed of the amino acids proline and glycine. It is a relatively new compound that has been studied for its potential applications in scientific research.
科学的研究の応用
Gas Phase IR Spectra and Secondary Structure
Z-Pro-Gly-OH, along with its variant Z-Pro-Leu-Gly-OH, has been studied for its structural properties in the gas phase using infrared (IR) spectroscopy. This research, conducted by Chakraborty et al. (2012), indicates the formation of different hydrogen-bonding networks in peptides capped with a benzyloxycarbonyl (Z-) group. The Z-Pro-Leu-Gly-OH in the gas phase forms a γ-turn structure with a free C-terminal carboxyl group, providing insights into its binding capabilities in the gas phase (Chakraborty, Yamada, Ishiuchi, & Fujii, 2012).
Peptide Synthesis via Enzyme Catalysis
The tripeptides including Z-Pro-Leu-Gly-OEt, a close analog of Z-Pro-Gly-OH, have been synthesized using enzyme catalysis methods, as described by Cheng, Miranda, and Tominaga (2009). The study provides detailed optimal conditions for enzymatic couplings, offering insights into efficient peptide synthesis methods (Cheng, Miranda, & Tominaga, 2009).
Surface Modification Using Z-Gly-OH
Gorshkova, Gorshkov, and Pavelyev (2021) discussed a solvent-free approach for functionalizing carbon nanotubes using Z-Gly-OH. This method facilitates the production of amino groups on the CNT surface, highlighting the potential of Z-Gly-OH in nanotechnology applications (Gorshkova, Gorshkov, & Pavelyev, 2021).
Role in Prolyl Oligopeptidase Catalysis
Research by Szeltner, Renner, and Polgár (2008) investigated prolyl oligopeptidase, an enzyme implicated in memory disorders, and its interaction with substrates including Z-Gly-Pro-Nap. The study provides a comprehensive understanding of the enzyme's catalytic mechanism and its substrate dependence, which is crucial for drug design in neuropsychiatric disorders (Szeltner, Renner, & Polgár, 2008).
Photocatalytic Applications in Environmental Sciences
In the context of photocatalytic applications, a study by He et al. (2017) explored novel photocatalysts for hydrogen production, employing a Z-scheme mechanisminvolving materials like WO3/g-C3N4/Ni(OH)x. While not directly involving Z-Pro-Gly-OH, this research demonstrates the broader implications of Z-scheme photocatalysts in addressing energy and environmental issues, providing a perspective on how similar mechanisms might be applied in the context of Z-Pro-Gly-OH based materials (He, Xie, Luo, Wen, Ma, Li, Fang, & Zhang, 2017).
Biomedical and Therapeutic Applications
In the biomedical field, Turkez et al. (2022) investigated the safety and toxicity profiles of tripeptide H-Gly-Pro-Glu-OH (GPE) and its analogs, including Z-Gly-Pro-DOPA, Z-Gly-Pro-SRT, and Z-Gly-Pro-Dox. These peptides are of interest in treating neurological disorders like Alzheimer's and Parkinson's disease. The study's insights into the biocompatibility of these peptides are crucial for their potential therapeutic applications (Turkez, Tozlu, Tatar, Arslan, Çadırcı, Marinelli, Yapca, Cacciatore, Di Stefano, & Mardinoğlu, 2022).
特性
IUPAC Name |
2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c18-13(19)9-16-14(20)12-7-4-8-17(12)15(21)22-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,20)(H,18,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJIMQSJQYRZLT-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901264131 | |
| Record name | 1-[(Phenylmethoxy)carbonyl]-L-prolylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901264131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Pro-Gly-OH | |
CAS RN |
2766-18-9 | |
| Record name | 1-[(Phenylmethoxy)carbonyl]-L-prolylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2766-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(Phenylmethoxy)carbonyl]-L-prolylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901264131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



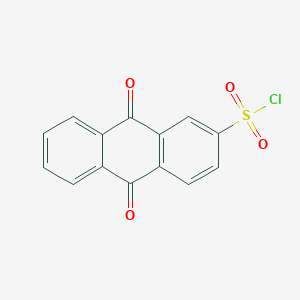
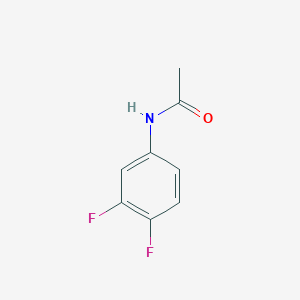
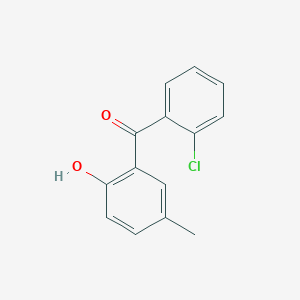
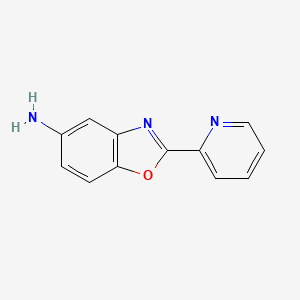
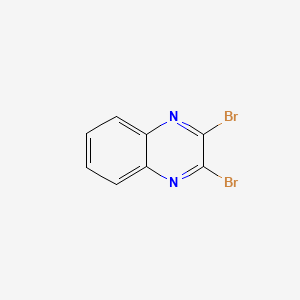
![2-Amino-7-bromo-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B1596596.png)
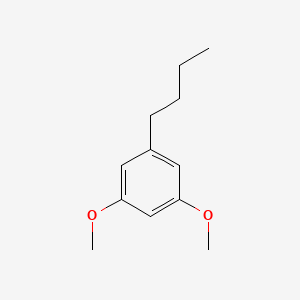
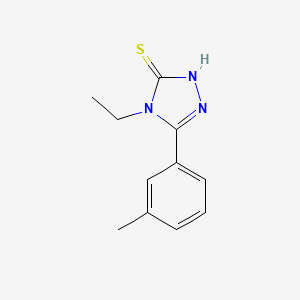
![2-[(2-Methoxybenzyl)amino]ethanol](/img/structure/B1596603.png)
